3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride
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Overview
Description
3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S2 and a molecular weight of 264.79 g/mol . This compound is characterized by the presence of a sulfonyl chloride group attached to a propane chain, which is further connected to a sulfanyl group substituted with a 4-methylphenyl ring . It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride typically involves the reaction of 3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group . The general reaction scheme is as follows:
3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonic acid+SOCl2→3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are critical for optimizing yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The sulfonyl chloride group can be reduced to the corresponding sulfonic acid or sulfonate ester.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols or thiols.
Sulfoxides and Sulfones: Formed by the oxidation of the sulfanyl group.
Scientific Research Applications
3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride is utilized in various scientific research fields:
Chemistry: Used as a reagent for the synthesis of sulfonamide and sulfonate derivatives.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a methyl group.
4-Methylbenzenesulfonyl chloride: Lacks the sulfanyl group and has a simpler structure.
Benzenesulfonyl chloride: A more basic structure without any substituents on the benzene ring.
Uniqueness
3-[(4-Methylphenyl)sulfanyl]propane-1-sulfonyl chloride is unique due to the presence of both a sulfanyl group and a sulfonyl chloride group, which provides distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a broader range of chemical transformations compared to its simpler counterparts .
Properties
Molecular Formula |
C10H13ClO2S2 |
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Molecular Weight |
264.8 g/mol |
IUPAC Name |
3-(4-methylphenyl)sulfanylpropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H13ClO2S2/c1-9-3-5-10(6-4-9)14-7-2-8-15(11,12)13/h3-6H,2,7-8H2,1H3 |
InChI Key |
CHNGTLGFINELCO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCS(=O)(=O)Cl |
Origin of Product |
United States |
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